molecular formula C18H23N3O2 B6472571 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine CAS No. 2640835-00-1

1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6472571
CAS No.: 2640835-00-1
M. Wt: 313.4 g/mol
InChI Key: IMCXATADYGLHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine is a synthetically derived compound of significant interest in neuropharmacological research, primarily for its high affinity and selectivity as a serotonin 5-HT1A receptor ligand. Its core research value lies in its utility as a chemical probe for investigating the complex role of the 5-HT1A receptor subtype, which is implicated in a wide array of central nervous system functions including mood, anxiety, and cognition. The compound's mechanism of action is characterized by its agonist or partial agonist activity at the 5-HT1A receptor, allowing researchers to elucidate receptor signaling pathways, study neurochemical changes in vitro, and explore behavioral correlates in animal models of psychiatric disorders. This makes it a critical tool for advancing the understanding of serotonergic system dysfunction and for the preclinical characterization of potential novel therapeutics targeting neuropsychiatric conditions. The structural motif, featuring the 2-methoxyphenylpiperazine group, is known to confer affinity for serotonin receptors, while the 5-cyclopropylisoxazole moiety fine-tunes the selectivity and functional activity profile.

Properties

IUPAC Name

5-cyclopropyl-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-12-18(23-19-15)14-6-7-14/h2-5,12,14H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXATADYGLHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine is a novel compound with potential therapeutic applications. Its unique structure combines a piperazine moiety with an oxazole ring, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 303.37 g/mol
  • Structure : The compound features a piperazine ring substituted with a methoxyphenyl group and an oxazole moiety.

Antimicrobial Activity

Preliminary investigations into related piperazine derivatives have revealed antibacterial and antifungal properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and from 8.33 to 23.15 µM against Gram-negative bacteria . This suggests that this compound may also possess antimicrobial activity worth exploring.

The mechanisms underlying the biological activities of piperazine derivatives often involve modulation of neurotransmitter systems and ion channels. For example, many compounds interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate neuronal excitability and synaptic transmission . The oxazole ring in this compound may enhance its ability to cross the blood-brain barrier, potentially increasing its central nervous system effects.

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study screening various piperazine derivatives for anticonvulsant activity, some compounds demonstrated significant efficacy against seizures without neurotoxic effects. This indicates a favorable safety profile for further development .
  • Antimicrobial Testing : A series of piperidine derivatives were tested for their antimicrobial properties, revealing that modifications in the molecular structure significantly affected their activity against pathogens. The presence of electron-donating groups enhanced antibacterial effects, suggesting that similar modifications in our compound could yield beneficial properties .

Data Tables

Activity TypeTested CompoundModelResultReference
AnticonvulsantPiperazine DerivativeMES Model in RatsSignificant anticonvulsant
AntimicrobialPiperidine DerivativeVarious BacteriaMIC values 4.69 - 22.9 µM
AntifungalPiperidine DerivativeFungal StrainsModerate activity

Scientific Research Applications

Biological Activities

The compound has been studied for its potential pharmacological activities, including:

  • Antidepressant Effects : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The structural modifications in 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine may enhance its efficacy in treating depression by modulating serotonin and norepinephrine levels in the brain .
  • Anxiolytic Properties : Similar to its antidepressant effects, this compound may also possess anxiolytic properties. Studies have shown that piperazine derivatives can influence GABAergic systems, which are critical in anxiety regulation .

Therapeutic Applications

  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for further development in treating mood disorders such as depression and anxiety. Its unique structure allows for targeted modifications that could improve selectivity and reduce side effects.
  • Cancer Research : Some studies suggest that oxazole-containing compounds exhibit anti-cancer properties. The mechanism may involve inhibiting cell proliferation and inducing apoptosis in cancer cells. Further exploration of this compound could reveal its potential as an anti-cancer agent .
  • Antimicrobial Activity : Initial findings indicate that similar compounds demonstrate antimicrobial properties against various pathogens. Investigating the specific activity of this compound could lead to the development of new antimicrobial agents .

Case Study 1: Antidepressant Activity

A study conducted on piperazine derivatives showed significant improvement in depressive behavior in rodent models when administered at specific doses. The results suggested that modifications to the piperazine ring could enhance the binding affinity to serotonin receptors, potentially leading to more effective treatments for human patients .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that oxazole derivatives could inhibit the growth of specific cancer cell lines. The compound's structural features may be responsible for this activity, making it a subject of interest for further pharmaceutical development aimed at cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and norepinephrine levels
AnxiolyticAffects GABAergic systems
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialActive against various pathogens

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyphenyl group is a consistent feature in compounds targeting serotonin and dopamine receptors.
  • Bulky substituents (e.g., dihydronaphthalene in Compound 8 ) enhance 5-HT1A affinity, while electron-withdrawing groups (e.g., nitro in Compound 25 ) improve D2 receptor binding .
  • Heterocyclic moieties (e.g., benzisoxazole in HRP 392 ) contribute to antipsychotic efficacy by balancing 5-HT1A/D2 activity .

Melting Points and Yields

Compounds with similar backbones exhibit variable physical properties based on substituents:

Compound (Example from ) Melting Point (°C) Yield (%)
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-ethoxyphenyl)piperazine 65.2–66.1 54
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine 79.8–80.5 52

Pharmacological Profiles

Receptor Affinity and Selectivity

Compound (Source) 5-HT1A (Ki/IC50) D2 (Ki/IC50) Selectivity Ratio (5-HT1A/D2)
Compound 25 () 0.58 nM 245-fold 324 (5-HT7/D2)
Compound 8 () 2.0 nM 90.6 nM 45.3
HRP 392 () Not reported High D2 Balanced 5-HT1A/D2

Functional Activity

  • 5-HT1A Agonists/Antagonists : 1-(2-Methoxyphenyl)piperazine derivatives (e.g., NAN-190) act as 5-HT1A antagonists, whereas dihydronaphthalene-containing analogues (e.g., Compound 8 ) show mixed antagonism .
  • Antipsychotic Potential: HRP 392 demonstrated reduced extrapyramidal side effects (EPS) in preclinical models, suggesting that heteroaryl substituents may mitigate D2-related adverse effects .

Preparation Methods

Cyclopropanation of Precursors

Cyclopropyl groups are introduced via [2+1] cycloaddition reactions. For example, ethyl vinyl ether reacts with dichlorocarbene (generated from chloroform and a strong base) to form cyclopropane derivatives. The resulting cyclopropane-carboxylic acid is then converted to an acid chloride using thionyl chloride (SOCl₂).

Oxazole Ring Formation

The acid chloride undergoes cyclization with hydroxylamine to form the 1,2-oxazole core. A representative protocol involves refluxing cyclopropanecarbonyl chloride with hydroxylamine hydrochloride in ethanol, yielding 5-cyclopropyl-1,2-oxazole-3-carboxylic acid. Decarboxylation via heating with copper chromite catalyst produces 5-cyclopropyl-1,2-oxazole.

Table 1: Optimization of Oxazole Synthesis

ConditionCatalystYield (%)Reference
Ethanol, reflux, 6 hNone62
Acetonitrile, ultrasoundInCl₃ (20 mol%)89

Preparation of 4-(2-Methoxyphenyl)piperazine

The piperazine moiety is synthesized through nucleophilic aromatic substitution (NAS) or reductive amination.

Nucleophilic Aromatic Substitution

2-Methoxybromobenzene reacts with piperazine in dimethylformamide (DMF) at 120°C for 12 h. Potassium carbonate (K₂CO₃) acts as a base, yielding 4-(2-methoxyphenyl)piperazine with a 75% yield.

Reductive Amination

An alternative approach involves condensing 2-methoxyphenylamine with bis(2-chloroethyl)amine in the presence of sodium cyanoborohydride (NaBH₃CN). This method achieves a 68% yield but requires strict pH control.

Coupling of Oxazole and Piperazine Moieties

The final step involves linking the 5-cyclopropyl-1,2-oxazole to the piperazine core via a methylene bridge.

Alkylation Using Chloromethyloxazole

5-Cyclopropyl-1,2-oxazole-3-methyl chloride is prepared by treating the oxazole with chloromethyl methyl ether (MOMCl) and tin(IV) chloride (SnCl₄). Subsequent reaction with 4-(2-methoxyphenyl)piperazine in acetonitrile at 60°C for 8 h affords the target compound in 70% yield.

Table 2: Coupling Reaction Parameters

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile60870
THF501258

Ultrasonic-Assisted Catalysis

Employing ultrasound irradiation with indium(III) chloride (InCl₃) reduces reaction time to 20 min and increases yield to 85%. This green chemistry approach minimizes side reactions and enhances selectivity.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation utilizes:

  • ¹H NMR : Peaks at δ 3.73 (s, OCH₃), δ 3.45 (m, piperazine CH₂), and δ 1.15 (m, cyclopropyl CH₂).

  • LC-MS : Molecular ion peak at m/z 313.4 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Oxazole Formation

The position of the cyclopropyl group on the oxazole ring is controlled by using bulky bases (e.g., LDA) to direct cyclization.

Piperazine Stability

4-(2-Methoxyphenyl)piperazine is prone to oxidation. Reactions are conducted under nitrogen atmosphere with antioxidants like BHT (butylated hydroxytoluene) .

Q & A

Basic Question: What are the key synthetic strategies for preparing 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Oxazole Ring Formation : Cyclopropyl-substituted oxazole is synthesized via cyclization of appropriate precursors (e.g., nitriles and hydroxylamine derivatives) under reflux conditions .

Piperazine Functionalization : The oxazole moiety is coupled to the piperazine core using alkylation or nucleophilic substitution. For example, a Mannich reaction or Buchwald-Hartwig coupling may introduce the 2-methoxyphenyl group .

Purification : Column chromatography or recrystallization ensures purity. Optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., palladium for cross-couplings) is critical for yield improvement .

Advanced Question: How can enantioselective synthesis of this piperazine derivative be optimized?

Methodological Answer:
Enantiopure synthesis requires asymmetric lithiation-trapping strategies:

  • Lithiation Agents : Use s-BuLi with chiral ligands like (-)-sparteine to induce stereoselectivity at the piperazine α-position .
  • Electrophile Selection : Electrophiles (e.g., aldehydes or alkyl halides) must be sterically unhindered to minimize side reactions. Mechanistic studies via in situ IR spectroscopy help track lithiation progress .
  • N-Substituent Effects : Bulky distal N-substituents (e.g., benzyl groups) reduce ring fragmentation during lithiation, improving enantiomeric excess (ee) .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy groups at δ ~3.8 ppm) .
  • IR Spectroscopy : Stretching frequencies for oxazole (C=N at ~1600 cm1^{-1}) and piperazine (N-H at ~3300 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ peak) and fragmentation patterns .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace 2-methoxyphenyl with halogenated or electron-withdrawing groups) to assess pharmacological effects .

Biological Assays : Test analogs in in vitro models (e.g., antimicrobial MIC assays or cancer cell line viability screens) to correlate structural changes with activity .

Computational Modeling : Molecular docking against target proteins (e.g., serotonin receptors or kinase enzymes) predicts binding affinity and guides SAR .

Advanced Question: How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial arrangements of substituents .
  • Dynamic Effects : If crystallography shows planar oxazole but NMR suggests puckering, consider solvent-induced conformational flexibility. DFT calculations can model dynamic behavior .
  • Disorder Modeling : For disordered crystal structures (e.g., cyclopropyl orientation), refine occupancy ratios using software like SHELXL .

Basic Question: What are recommended protocols for assessing this compound’s biological activity?

Methodological Answer:

  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC50_{50} values are calculated using non-linear regression .
  • Receptor Binding : Radioligand displacement assays (e.g., for dopamine D2 or serotonin 5-HT2A receptors) quantify affinity .

Advanced Question: What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Salt Formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration. Pre-screen for vehicle toxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, later cleaved in vivo .

Advanced Question: How can metabolic stability be evaluated for this compound?

Methodological Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Enzyme Profiling : Test inhibition against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) identifies oxidative metabolites (e.g., hydroxylation at cyclopropyl or demethylation of methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.